1-Iodo-3-propylbicyclo[1.1.1]pentane
Description
Properties
IUPAC Name |
1-iodo-3-propylbicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13I/c1-2-3-7-4-8(9,5-7)6-7/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAPIAUQGWKLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CC(C1)(C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of Bicyclo 1.1.1 Pentane Derivatives
Reactivity Profiles Specific to 1-Iodo-3-propylbicyclo[1.1.1]pentane
This compound serves as a versatile building block for introducing the propyl-substituted bicyclo[1.1.1]pentane (BCP) motif, a key bioisostere in modern medicinal chemistry. Its reactivity is dominated by the nature of the carbon-iodine bond at the bridgehead position, which provides a gateway for a variety of chemical transformations.
The primary and most crucial reaction of this compound is the halogen-lithium exchange. This transformation is typically achieved by treating the iodo-BCP derivative with an organolithium reagent, such as tert-butyllithium, at low temperatures. The reaction proceeds cleanly via a metal-halogen exchange process to yield the corresponding 1-lithio-3-propylbicyclo[1.1.1]pentane intermediate. researchgate.netgoogle.com This exchange is kinetically controlled and highly efficient for iodo-derivatives. harvard.eduwikipedia.org The resulting organolithium species is a powerful nucleophile, enabling the subsequent formation of new bonds at the bridgehead position.
Table 1: Halogen-Lithium Exchange of this compound
| Reactant | Reagent | Product | Conditions |
| This compound | tert-Butyl lithium | 1-Lithio-3-propylbicyclo[1.1.1]pentane | THF, -60°C to -78°C google.com |
While the 1-lithio-3-propylbicyclo[1.1.1]pentane intermediate is highly reactive, it can be readily converted into other, more stable and selective organometallic reagents through transmetalation. A common strategy involves reacting the lithiated BCP with a metal salt, such as zinc chloride (ZnCl₂), to generate the corresponding organozinc intermediate, 1-propylbicyclo[1.1.1]pentan-3-ylzinc chloride. Organozinc reagents offer the advantage of being more tolerant to a wider range of functional groups compared to their organolithium precursors, which makes them highly valuable in multi-step syntheses. These organozinc species can be isolated or, more commonly, used in situ for subsequent reactions.
The true synthetic utility of this compound and its organometallic derivatives is realized in cross-coupling reactions. These reactions allow for the direct formation of carbon-carbon or carbon-heteroatom bonds, effectively coupling the BCP core to other molecular fragments.
Negishi Coupling: The organozinc intermediate derived from this compound is an excellent substrate for palladium-catalyzed Negishi cross-coupling with various aryl, heteroaryl, or vinyl halides.
Kumada Coupling: The lithiated intermediate can be transmetalated to a Grignard reagent, which can then participate in iron-catalyzed Kumada cross-coupling reactions with aryl and heteroaryl partners. acs.org
Suzuki-Miyaura Coupling: While less direct, the iodo-BCP can be converted into a BCP-boronic acid or ester, which then undergoes palladium-catalyzed Suzuki-Miyaura coupling. Alternatively, the iodo-BCP itself can act as the electrophilic partner in couplings with various boronic acids.
These cross-coupling strategies have become indispensable for incorporating the BCP scaffold into complex molecules, particularly in the development of novel pharmaceutical candidates. princeton.edu
Table 2: Examples of Cross-Coupling Reactions
| Coupling Type | BCP-derived Reagent | Coupling Partner | Catalyst System (Example) |
| Negishi | 1-Propylbicyclo[1.1.1]pentan-3-ylzinc chloride | Aryl Iodide | Pd(PPh₃)₄ |
| Kumada | 1-Propylbicyclo[1.1.1]pentan-3-ylmagnesium bromide | Heteroaryl Bromide | Fe(acac)₃/TMEDA acs.org |
| Suzuki-Miyaura | This compound | Arylboronic acid | Pd(OAc)₂ / SPhos |
General Reactivity of Halogenated Bicyclo[1.1.1]pentanes
The chemical behavior of halogenated BCPs is intrinsically linked to the strained, cage-like structure of the BCP core.
Halogens at the bridgehead positions of the BCP core exhibit unique reactivity. Due to the rigid geometry of the cage, a backside attack required for a standard Sₙ2 reaction is impossible. sci-hub.se Concurrently, the formation of a bridgehead carbocation for an Sₙ1 pathway is highly energetically unfavorable due to increased ring strain and poor orbital alignment for hyperconjugation. Consequently, the functionalization of bridgehead halides on BCPs does not typically proceed through classical nucleophilic substitution pathways. Instead, reactions are dominated by processes involving radical intermediates or the formation of organometallic reagents, as seen with halogen-metal exchange. acs.org
The identity of the halogen atom at the bridgehead position has a profound impact on the reactivity of the BCP derivative. The reactivity trend for halogen-lithium exchange follows the order I > Br > Cl, which inversely correlates with the carbon-halogen bond strength.
1-Iodobicyclo[1.1.1]pentane reacts cleanly and rapidly with reagents like tert-butyllithium to undergo halogen-lithium exchange. researchgate.net In stark contrast, 1-chlorobicyclo[1.1.1]pentane is found to be inert under the same conditions. researchgate.net This significant difference in reactivity allows for selective functionalization. For instance, in a molecule containing both iodo- and chloro-substituted BCP moieties, the iodo-group can be selectively transformed into an organolithium species while the chloro-group remains untouched. This differential reactivity is a powerful tool in synthetic chemistry for the controlled, stepwise construction of complex molecules.
Table 3: Comparative Reactivity of Halogenated BCPs with t-BuLi
| BCP Derivative | Reactivity with t-BuLi | Primary Reaction Pathway |
| 1-Iodobicyclo[1.1.1]pentane | High | Halogen-Lithium Exchange researchgate.net |
| 1-Bromobicyclo[1.1.1]pentane | Moderate | Competition between exchange and elimination |
| 1-Chlorobicyclo[1.1.1]pentane | Inert | No reaction observed researchgate.net |
Transition Metal-Catalyzed Cross-Coupling Reactions of BCPs
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For BCP derivatives like this compound, these reactions provide efficient pathways to introduce a wide range of substituents at the bridgehead positions. rsc.org The iodine atom in this compound makes it an excellent electrophilic partner in many of these coupling reactions. nih.govresearchgate.net
Suzuki Cross-Coupling with BCP Boronic Esters and Other Derivatives
While this compound itself is not a direct substrate for Suzuki coupling, it is a precursor to the necessary boronic ester derivatives. The Suzuki-Miyaura coupling is a versatile method for creating C(sp³)–C(sp²) bonds. In the context of BCPs, this typically involves the reaction of a BCP-boronic ester with an aryl or heteroaryl halide.
Recent developments have enabled the efficient synthesis of BCP boronic esters, which can then undergo Suzuki coupling. acs.orgsemanticscholar.org For instance, the Walsh group developed a method using a combination of Pd(OAc)₂ and cataCXium A as the catalyst, with Cu₂O as a stoichiometric co-catalyst and Cs₂CO₃ as a base, to couple BCP boronic esters with various (hetero)aryl bromides. acs.orgsemanticscholar.org Another approach involves the silaboration of [1.1.1]propellane to create a stable BCP intermediate that can be converted to a boronic ester. A modified Suzuki-Miyaura reaction for this sterically hindered bridgehead carbon was developed using a PdCl₂(dppf) catalyst system in combination with copper(I) oxide. nih.gov
Table 1: Representative Conditions for Suzuki Cross-Coupling of BCP Boronic Esters
| Catalyst System | Base | Coupling Partner | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / cataCXium A / Cu₂O | Cs₂CO₃ | (Hetero)aryl bromides | Good | acs.orgsemanticscholar.org |
| PdCl₂(dppf) / Cu₂O | - | Aryl halides | - | nih.gov |
Kumada Cross-Coupling Involving BCP Organometallics
In Kumada cross-coupling, a Grignard reagent is coupled with an organic halide. While this reaction can be performed by converting this compound into a Grignard reagent, a more direct and efficient method involves using the iodo-BCP as the electrophile. This approach was demonstrated in an iron-catalyzed Kumada cross-coupling of BCP iodides with aryl and heteroaryl Grignard reagents. acs.orgnih.gov This reaction is notable as it represents the first general example of Kumada coupling with tertiary iodides. nih.govnih.gov
The process is characterized by its mild conditions, short reaction times, and broad substrate scope. nih.govchemrxiv.org A simple Fe(acac)₃/TMEDA catalyst system is effective, with reactions often reaching completion within an hour at room temperature. acs.orgsemanticscholar.org This method allows for the direct synthesis of 1,3-C-disubstituted BCPs, including various drug analogues. nih.govnih.gov
Table 2: Iron-Catalyzed Kumada Cross-Coupling of Iodo-BCPs
| Catalyst System | Reagent | Conditions | Reaction Time | Reference |
|---|---|---|---|---|
| Fe(acac)₃ / TMEDA | Aryl/Heteroaryl Grignard | Room Temperature | ≤ 1 hour | acs.orgsemanticscholar.org |
Negishi Cross-Coupling for C-C Bond Formation on BCPs
The Negishi cross-coupling reaction provides a powerful method for C-C bond formation by reacting an organozinc compound with an organic halide, typically catalyzed by nickel or palladium. researchgate.net For BCPs, this reaction often starts from a BCP Grignard reagent, which is then transmetalated to an organozinc species. This organozinc intermediate subsequently undergoes cross-coupling with a variety of aryl and heteroaryl halides. acs.orgsemanticscholar.org
This strategy, developed by Knochel and co-workers, is operationally simple and proceeds in good yields. acs.orgsemanticscholar.org It has been successfully applied to the synthesis of bis-arylated BCP analogues of bioactive molecules. acs.orgresearchgate.net The versatility of this method allows for the creation of complex molecular architectures built around the BCP scaffold.
Sonogashira Coupling and Alkyne Functionalization of BCPs
The Sonogashira coupling is a fundamental reaction for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction can be applied to functionalize the BCP scaffold with alkynyl groups.
For instance, 1-azido-3-iodobicyclo[1.1.1]pentane has been used in a one-step reaction that combines a 1,3-dipolar cycloaddition with a Sonogashira coupling. chemrxiv.orgnih.gov Under conditions using Pd(PPh₃)₂Cl₂ and CuI, the iodo-BCP derivative reacts with a terminal alkyne to form a 5-alkynylated 1,4,5-trisubstituted triazole. chemrxiv.org This demonstrates that the iodo-BCP moiety is reactive under Sonogashira conditions, enabling the direct attachment of alkyne fragments to the BCP core. While historically challenging for unactivated alkyl halides, recent advances have expanded the scope of Sonogashira-type couplings to include sp³-hybridized carbons. acs.org
Iron-Catalyzed Cross-Coupling Systems for BCP Functionalization
Iron catalysis has emerged as a cost-effective and environmentally friendly alternative to palladium-based systems for cross-coupling reactions. As mentioned in the Kumada coupling section (3.3.2), iron catalysts are highly effective for coupling iodo-BCPs like this compound with Grignard reagents. acs.orgnih.gov
Furthermore, iron catalysis enables multicomponent radical cross-coupling reactions. A one-pot, three-component reaction using an iron catalyst can form 1,3-difunctionalized BCP-aryls from [1.1.1]propellane, an alkyl halide, and a Grignard reagent. chemrxiv.orgnih.gov This highlights the power of iron catalysis to construct complex BCP derivatives efficiently. The use of iodo-BCPs as electrophiles in these iron-catalyzed reactions is a significant advancement, broadening the synthetic utility of the BCP scaffold. nih.govresearchgate.net
Table 3: Overview of Iron-Catalyzed BCP Functionalizations
| Reaction Type | BCP Substrate | Coupling Partner | Catalyst | Key Feature | Reference |
|---|---|---|---|---|---|
| Kumada Coupling | Iodo-BCP | (Hetero)aryl Grignard | Fe(acac)₃ | First Kumada coupling of tertiary iodides | nih.govnih.gov |
| Multicomponent Coupling | [1.1.1]Propellane | Alkyl Halide & Grignard | Fe(acac)₃ | One-pot 1,3-dicarbofunctionalization | chemrxiv.orgnih.gov |
Direct Carbon-Hydrogen (C-H) Functionalization Strategies on BCP Scaffolds
While functionalization at the bridgehead positions (C1 and C3) is well-developed, derivatization of the bridge C-H bonds (C2, C4, C5) of the BCP scaffold has been a more significant challenge. researchgate.net Direct C-H functionalization offers a more atom-economical and efficient route to modify the BCP core without pre-functionalization.
Recent studies have shown that enantioselective intermolecular C-H insertion reactions can forge new C-C bonds at the tertiary C-H bond of the BCP scaffold. nsf.govsemanticscholar.org Using chiral dirhodium complexes like Rh₂(TCPTAD)₄ as catalysts, donor/acceptor diazo compounds can react selectively with BCPs. nsf.govspringernature.com This method provides access to chiral substituted BCPs while maintaining the integrity of the strained carbocyclic framework. nsf.govsemanticscholar.org
Another strategy involves palladium-mediated directed C-H functionalization at the C2 position. nih.gov By employing a suitable directing group, cyclometalation with palladium can be achieved, followed by functionalization with aryl radicals or electrophiles like iodine. nih.gov These emerging C-H functionalization techniques open new avenues for creating novel BCP derivatives with diverse substitution patterns, which was previously limited by the need for multi-step de novo synthesis for each analogue. researchgate.net
Regioselective C-H Activation Protocols
Direct functionalization of C-H bonds on the bicyclo[1.1.1]pentane (BCP) skeleton presents a formidable challenge due to the high bond dissociation energies (BDEs) of the methylene C-H bonds, which are estimated to be around 106 kcal/mol. However, advancements in catalysis have enabled such transformations, which would be applicable to this compound.
For a substrate like this compound, there are three types of C-H bonds available for activation: the bridgehead C-H, the methylene C-H bonds on the BCP cage, and the C-H bonds of the n-propyl group. The primary challenge lies in achieving regioselectivity among these sites.
Research on analogous substituted BCPs has shown that rhodium-catalyzed C-H insertion reactions using donor/acceptor diazo compounds can selectively functionalize the tertiary bridgehead C-H bond. chemrxiv.orgnsf.govsemanticscholar.orgberkeley.eduresearchgate.net This selectivity is driven by the steric accessibility and electronic properties of the bridgehead position. In the case of this compound, the presence of the propyl group would likely direct such functionalization to the opposing bridgehead position if it were a hydrogen. However, since both bridgehead positions are substituted, activation would be directed towards the methylene bridge C-H bonds or the propyl chain. Radical-mediated hydrogen atom transfer (HAT) mechanisms have been developed to activate the strong bridge C–H bonds, which could lead to functionalization at the C2 position.
| Catalyst/Reagent System | Target C-H Bond | Expected Product Type | Reference Analogues |
| Rhodium Carbenoid | Bridgehead (if available) | C-C bond formation | 1-Aryl-BCPs, 1-Alkyl-BCPs |
| Radical HAT Reagents | Methylene Bridge (C2) | C-Br, C-N, C-C bonds | 1-Carboxy-BCPs |
| Directed Metalation | Propyl group (α or β) | C-C, C-X bonds | Alkyl-substituted aromatics |
Development of Enantioselective C-H Functionalization Methods
Achieving enantioselectivity in the C-H functionalization of BCPs is crucial for applications in drug discovery. For this compound, enantioselective functionalization would involve the desymmetrization of the methylene bridges.
Pioneering work by Davies and others has demonstrated that chiral dirhodium catalysts can effect enantioselective intermolecular C-H insertions into the tertiary C-H bonds of various BCPs with high yields and enantiomeric excesses. nsf.govsemanticscholar.orgberkeley.eduresearchgate.net For a substrate like this compound, where tertiary C-H bonds are absent at the bridgehead, the focus of enantioselective functionalization would shift to the C-H bonds of the propyl group or, more challengingly, the methylene bridges of the BCP core. While direct enantioselective C-H activation of the BCP methylene groups is not well-precedented, functionalization of the propyl chain is conceivable using established catalyst-controlled methods. For instance, a chiral catalyst could selectively functionalize one of the prochiral C-H bonds at the α- or β-position of the propyl group.
Table 3.4.2: Enantioselective C-H Functionalization Approaches
| Catalyst System | Target C-H Bond | Transformation | Reported ee (%) on Analogues |
|---|---|---|---|
| Chiral Dirhodium Complexes (e.g., Rh₂(S-TCPTAD)₄) | Tertiary Bridgehead C-H | Carbenoid Insertion | Up to 96% |
| Chiral Iron Porphyrins | Alkyl C-H | Amination/Amidation | Varies with substrate |
Radical-Mediated Transformations Directly on BCP Scaffolds
Radical reactions are particularly well-suited for the functionalization of the strained BCP core. The bridgehead C-I bond in this compound is an excellent precursor for a bridgehead BCP radical.
Advanced Functionalization Reactions of BCP Radicals
Once the 3-propylbicyclo[1.1.1]pentan-1-yl radical is generated from the C-I bond, it can undergo numerous functionalization reactions. A prominent example is the Giese-type radical addition to electron-deficient alkenes. nih.gov This transformation allows for the formation of a new C-C bond at the bridgehead position, extending the carbon framework.
Photoredox-catalyzed approaches have significantly expanded the scope of these reactions, allowing for the coupling of BCP iodides with a wide range of radical acceptors under mild conditions. acs.org For this compound, this would enable the synthesis of diverse 1,3-disubstituted BCPs where one substituent is the propyl group and the other is introduced via the radical coupling.
Table 3.5.2: Representative Giese-Type Reactions with Analogue BCP Iodides
| Radical Acceptor | Catalyst/Initiator | Product Structure | Reported Yield (%) |
|---|---|---|---|
| Acrylonitrile | fac-Ir(ppy)₃ | BCP-CH₂CH₂CN | 75-90% |
| Methyl Acrylate | 4CzIPN / Thiol | BCP-CH₂CH₂CO₂Me | 60-85% |
Anionic and Organometallic Transformations Beyond Propellane Additions
The C-I bond of this compound is also amenable to transformations involving anionic and organometallic intermediates, providing pathways for C-C and C-heteroatom bond formation that are complementary to radical methods.
One of the most powerful applications of iodo-BCPs is their use as electrophiles in transition metal-catalyzed cross-coupling reactions. While previously challenging, recent developments have established iron-catalyzed Kumada cross-coupling of iodo-BCPs with aryl and heteroaryl Grignard reagents. chemrxiv.orgnih.govresearchgate.net This method allows for the direct connection of an aromatic or heteroaromatic ring to the BCP bridgehead. For this compound, this would provide a direct route to 1-aryl-3-propylbicyclo[1.1.1]pentanes.
Table 3.6.1: Iron-Catalyzed Kumada Coupling of Analogue Iodo-BCPs
| Grignard Reagent (R-MgX) | Catalyst System | Product (BCP-R) | Reported Yield (%) |
|---|---|---|---|
| PhMgBr | Fe(acac)₃ / TMEDA | BCP-Ph | 95% |
| 4-MeO-C₆H₄-MgBr | Fe(acac)₃ / TMEDA | BCP-(4-MeO-C₆H₄) | 91% |
Furthermore, the iodo-BCP can undergo lithium-halogen exchange upon treatment with an organolithium reagent like t-BuLi to generate a bridgehead bicyclo[1.1.1]pentyl lithium species. This highly reactive nucleophile can then be trapped with a variety of electrophiles, enabling the introduction of a wide range of functional groups at the bridgehead position.
Mechanistic Investigations of Bicyclo 1.1.1 Pentane Reactions
Elucidation of Radical Reaction Pathways in BCP Synthesis and Functionalization
Radical reactions are a prevalent method for synthesizing and functionalizing BCPs, largely due to the high reactivity of [1.1.1]propellane towards radical species. acs.orgrhhz.net This reactivity stems from the strain release associated with the cleavage of the central carbon-carbon bond, leading to the formation of a kinetically stable bicyclo[1.1.1]pentyl radical. rhhz.net
The synthesis of 1,3-disubstituted BCPs, including halo-derivatives like 1-Iodo-3-propylbicyclo[1.1.1]pentane, often proceeds through radical addition to [1.1.1]propellane. A common strategy is the Atom Transfer Radical Addition (ATRA), which can be initiated under mild conditions. nih.govrsc.org
Initiation: Radical initiation can be achieved through various methods:
Photoredox Catalysis: Visible light, in conjunction with a photocatalyst like fac-Ir(ppy)₃, can excite an alkyl iodide to generate an alkyl radical. rhhz.netchinesechemsoc.org This method is valued for its mild conditions.
Chemical Initiators: Triethylborane (Et₃B) can initiate radical formation from alkyl halides at ambient temperatures. rsc.org This approach demonstrates broad functional group tolerance. rsc.org
Thermal Initiators: Peroxides, such as dilauroyl peroxide, can be used for metal-free initiation. ccspublishing.org.cn
Propagation: Once an initiating radical (R•) is formed, the reaction typically proceeds via a chain mechanism:
Addition to [1.1.1]propellane: The initial radical adds to the central bond of [1.1.1]propellane, cleaving it to form a bridgehead bicyclo[1.1.1]pentyl radical intermediate. This step is highly favorable due to the release of significant ring strain. chinesechemsoc.orgthieme-connect.com
Atom Transfer: The newly formed BCP radical abstracts an atom, typically a halogen, from a donor molecule (e.g., the initial alkyl halide) to yield the 1,3-disubstituted BCP product and regenerate the propagating radical. chinesechemsoc.org This step is crucial for the synthesis of BCP halides. nih.govrsc.org
A representative mechanism for the synthesis of a 1-halo-3-substituted BCP is the triethylborane-initiated reaction, which showcases the efficiency of these radical chain processes. rsc.org
| Step | Description | Key Species |
| Initiation | Et₃B reacts with trace O₂ to generate an ethyl radical (Et•). The ethyl radical abstracts an iodine atom from an alkyl iodide (R-I) to form the initiating alkyl radical (R•). | Et₃B, O₂, R-I, R• |
| Propagation 1 | The alkyl radical (R•) adds to [1.1.1]propellane. | R•, [1.1.1]propellane, R-BCP• |
| Propagation 2 | The resulting BCP radical (R-BCP•) abstracts an iodine atom from another molecule of the starting alkyl iodide (R-I). | R-BCP•, R-I, R-BCP-I, R• |
| Interactive Data Table: Radical Chain Propagation Steps |
The key intermediate in these radical pathways is the 1-bicyclopentyl radical. This species forms upon the homolytic cleavage of the central, highly strained C1–C3 bond of [1.1.1]propellane. thieme-connect.com
Stability: The BCP radical is kinetically stable. rhhz.net Its formation is energetically favorable due to the high stabilization energy gained from releasing the propellane's strain (ΔG = -28.3 kcal/mol). thieme-connect.com Electron Paramagnetic Resonance (EPR) studies of BCP reacting with tert-butoxyl radicals have exclusively observed the formation of the bridgehead radical, highlighting its preferential formation. researchgate.net
Structure and Reactivity: The BCP radical exhibits significant sp² character. nih.govacs.org This electronic feature allows it to engage in polarity-matched reactions. For example, the nucleophilic BCP radical readily reacts with electron-deficient acceptors like bis(pinacolato)diboron (B₂pin₂) in multicomponent borylation reactions. nih.gov This reactivity is a cornerstone for synthesizing versatile BCP boronate building blocks. nih.gov
To confirm the involvement of radical intermediates in BCP synthesis, radical trapping experiments are frequently employed. These experiments introduce a radical scavenger into the reaction mixture, which intercepts and deactivates any radical species, thereby inhibiting the formation of the expected product.
TEMPO as a Radical Trap: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a common radical trap. In proposed radical-mediated syntheses of BCPs, the addition of TEMPO effectively halts the reaction. keaipublishing.comeurekalert.orgacs.org Instead of the BCP product, TEMPO adducts derived from the radical precursors are observed via mass spectrometry, providing strong evidence for a radical-based mechanism. nih.govacs.org
Radical Clock Experiments: The use of radical clocks, such as a 5-hexenyl radical precursor, can also validate the mechanism. In these experiments, the 5-hexenyl radical undergoes a rapid 5-exo-trig cyclization. The exclusive observation of the ring-closed product confirms the presence of the radical intermediate. nih.gov
| Experiment Type | Reagent/Precursor | Observation | Mechanistic Implication | Reference |
| Radical Trapping | TEMPO | Inhibition of BCP formation; detection of TEMPO adducts. | Confirms the presence of radical intermediates. | nih.gov |
| Radical Clock | 5-hexenyl halide | Exclusive formation of the cyclized cyclopentylmethyl product. | Confirms a radical pathway and its rate relative to the clock's cyclization. | nih.gov |
| Interactive Data Table: Mechanistic Validation Experiments |
Elucidation of Anionic Reaction Pathways in BCP Transformations
Anionic pathways provide a complementary approach to the synthesis and functionalization of BCPs. These reactions typically involve the formation of carbanionic species at the bridgehead positions or direct nucleophilic attack on a BCP precursor. acs.org
Bridgehead BCP carbanions are valuable intermediates for introducing a wide range of electrophiles.
Formation: A primary method for generating these carbanions is through lithium-halogen exchange. researchgate.net Treating a 1-iodo-BCP derivative, such as this compound, with an alkyllithium reagent like tert-butyllithium (t-BuLi) at low temperatures efficiently produces the corresponding 1-lithio-BCP species. researchgate.netnih.gov These organometallic intermediates can then be trapped with various electrophiles, including boronic esters, to create functionalized BCPs. nih.gov
Stability: BCP carbanions at the bridgehead are kinetically stable against ring-opening. researchgate.net Computational studies predict that the elimination of a halide from a β-halo BCP carbanion to form a highly strained anti-Bredt bridgehead alkene is unfavorable for the [1.1.1] framework. mdpi.com This intrinsic stability allows the carbanion to persist in solution long enough to react with added electrophiles. nih.govmdpi.com
While the generation of carbanions is a powerful tool, direct nucleophilic substitution on BCP substrates offers another important pathway. The reaction of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) with nucleophiles like pyridines has been investigated to understand its mechanism. acs.orgnih.gov
Instead of a direct Sₙ2-type displacement, which would be sterically hindered and electronically unfavorable at the bridgehead carbon, a more complex mechanism has been proposed, supported by detailed computational analysis. acs.orgnih.gov
Complex Formation: The reaction is initiated by the formation of a pyridine-iodine-BCP cation complex. acs.orgnih.gov In this intermediate, the iodine atom acts as a Lewis acid, activating the C-I bond.
Nucleophilic Attack: A second molecule of the pyridine nucleophile then adds to the bridgehead carbon, displacing the iodine-pyridine complex and forming the final bicyclo[1.1.1]pentylpyridinium salt. acs.orgnih.gov
This mechanism, involving the cooperative role of two nucleophile molecules to stabilize a key carbocationic intermediate, explains the observed reactivity and provides a practical route to heteroaryl-substituted BCPs from stable, crystalline precursors like DIBCP. acs.orgresearchgate.net Anionic addition to [1.1.1]propellane using organometallic reagents like Grignard reagents also represents a well-established nucleophilic pathway to generate BCP-metal intermediates that can be further functionalized. thieme-connect.comescholarship.org
Catalytic Cycle Analysis in BCP Chemistry
The unique reactivity of bicyclo[1.1.1]pentanes (BCPs), largely stemming from their significant strain energy, has led to the development of sophisticated catalytic methods for their synthesis and functionalization. Understanding the underlying catalytic cycles is crucial for optimizing these reactions and expanding their scope.
Visible-light photoredox catalysis has become a powerful tool for generating and utilizing BCP intermediates under mild conditions. keaipublishing.comeurekalert.org These reactions typically proceed through radical-based mechanisms, offering pathways that are complementary to traditional thermal methods. ethz.ch The general catalytic cycle often involves the excitation of a photocatalyst (such as iridium or ruthenium complexes, or organic dyes like 4CzIPN) by visible light. acs.orgrecercat.cat The excited photocatalyst can then engage in a single-electron transfer (SET) process with a substrate.
A common strategy for forming BCPs involves the reaction of [1.1.1]propellane with radical precursors. In one such mechanism, an excited photocatalyst reduces an alkyl halide, generating an alkyl radical. This radical then adds across the central, highly strained C-C bond of [1.1.1]propellane. This addition results in the formation of a bridgehead BCP radical, which can be trapped by another reagent to yield a 1,3-disubstituted BCP.
Dual catalytic systems that merge photoredox catalysis with another catalytic cycle, such as organocatalysis or metal catalysis, have also been developed. ethz.ch For instance, the combination of an iridium photocatalyst with a copper catalyst allows for the carboamination of [1.1.1]propellane. In this process, the photocatalytic cycle generates the key alkyl radical intermediates. nih.gov A proposed mechanism for a decarboxylative approach involves the reduction of an iodomesitylene dicarboxylate intermediate by the excited Ir(II) species, leading to a carboxyl radical that subsequently decarboxylates to form the desired BCP-radical. acs.org
Mechanistic studies, including radical trapping experiments, have confirmed the involvement of radical intermediates in these pathways. keaipublishing.comeurekalert.org For example, in a multicomponent reaction to form 1-thiol-3-alkyl BCPs, the detection of a TEMPO-trapped BCP radical adduct provided strong evidence for a radical-relay mechanism initiated by an electron donor-acceptor (EDA) complex. rsc.org
Transition metals play a pivotal role in catalyzing a variety of transformations involving BCPs, often enabling reactions that are otherwise difficult to achieve.
Iron (Fe): Iron-catalyzed cross-coupling reactions provide an efficient method for forming C-C bonds with BCP units. For instance, an iron-catalyzed Kumada cross-coupling of BCP iodides with Grignard reagents has been developed. acs.org This reaction is proposed to proceed through a standard cross-coupling catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. In other systems, iron catalysts, such as iron(II) phthalocyanine, have been used in radical multicomponent reactions to synthesize functionalized BCPs, working in concert with an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov
Copper (Cu): Copper catalysis is frequently employed in conjunction with photoredox catalysis for BCP functionalization. In a proposed mechanism for N-alkylation, a Cu(II) species captures an alkyl radical (generated via the photoredox cycle) to form a high-valent Cu(III) intermediate. This intermediate then undergoes reductive elimination to form the C-N bond and regenerate the active copper catalyst. acs.org Mechanistic investigations into copper-catalyzed carboamination of [1.1.1]propellane suggest that a nucleophile-ligated copper complex traps the BCP radical, followed by reductive elimination to furnish the product. nih.gov
Palladium (Pd) and Nickel (Ni): Palladium and nickel are widely used in cross-coupling reactions to form bonds to BCPs. These reactions typically follow catalytic cycles involving the oxidative addition of a BCP-halide to a low-valent metal center (Pd(0) or Ni(0)). The subsequent steps of transmetalation with an organometallic reagent and reductive elimination yield the coupled product and regenerate the active catalyst. acs.org Nickel/photoredox dual catalysis has been used for the three-component synthesis of arylated BCPs, a process that forms two C-C bonds in a single step. researchgate.net
Iridium (Ir) and Rhodium (Rh): Iridium is most commonly used as a photocatalyst in BCP chemistry, as detailed in the section above. nih.govacs.org Rhodium catalysts have been successfully applied to the enantioselective C-H functionalization at the bridgehead position of BCPs using donor/acceptor carbenes. acs.org
Ligands and additives are critical components in metal-catalyzed BCP reactions, profoundly influencing reaction outcomes by modulating the steric and electronic properties of the metal center.
Ligands: In copper-catalyzed reactions, diketonate ligands like acetylacetonate (acac) have been shown to be effective in promoting the desired three-component products while suppressing side reactions. nih.gov The development of novel BCP-based diphosphine ligands has also been reported. hokudai.ac.jp These rigid, straight-shaped ligands can coordinate to transition metals like gold, creating unique coordination geometries that differ from those of flexible ligands like DPPE or planar ligands based on p-substituted benzenes. hokudai.ac.jp In iron-catalyzed Kumada coupling, the simple additive TMEDA (tetramethylethylenediamine) serves as a ligand to stabilize the iron catalyst. acs.org
Additives: Additives such as bases and oxidants are often essential for the catalytic cycle to proceed efficiently. In a metallaphotoredox N-alkylation reaction, a base was required, and omitting an external oxidant significantly reduced the yield. acs.org Similarly, in an iron-catalyzed radical reaction, Cs₂CO₃ was identified as a crucial additive. nih.gov These additives can play multiple roles, including deprotonation of substrates, re-oxidation of the catalyst, or facilitating key steps in the catalytic cycle.
The Influence of Intrinsic Strain Energy on BCP Reactivity and Reaction Mechanisms
The chemistry of BCPs is intrinsically linked to their high strain energy, which is a key driving force for many of their characteristic reactions. Bicyclo[1.1.1]pentane possesses a strain energy of approximately 65-68 kcal/mol. researchgate.netsemanticscholar.org This stored potential energy enhances the reactivity of the molecule, particularly its precursor, [1.1.1]propellane. researchgate.netacs.org
[1.1.1]Propellane is the common and highly valuable precursor to the BCP scaffold. chemrxiv.org It is a remarkably strained molecule, with a total strain energy estimated to be around 100-102 kcal/mol. nih.govwikipedia.org The central C1-C3 bond is particularly weak and highly reactive. The reactivity of [1.1.1]propellane is often described as "strain-release driven," as reactions typically involve the cleavage of this central bond. semanticscholar.orgresearchgate.net
However, it is estimated that only about 30 kcal/mol of this strain is released upon the initial cleavage of the inter-bridgehead C1–C3 bond. nih.gov This suggests that simple strain release is not the only factor governing its reactivity. Recent computational studies propose that the broad "omniphilic" reactivity of [1.1.1]propellane with radicals, anions, and electrophiles is better explained by σ–π-delocalization. chemrxiv.orgnih.gov This model suggests a delocalized electron density spanning the molecular cage, which stabilizes the transition states of addition reactions. semanticscholar.orgnih.gov This delocalization effect can be more significant than the strain release in lowering the activation barriers for reactions. nih.gov
The energetic landscape is summarized in the following table:
| Compound | Total Strain Energy (kcal/mol) | Strain Release on C1-C3 Cleavage (kcal/mol) |
| Bicyclo[1.1.1]pentane | ~66.6 acs.orgnih.gov | N/A |
| [1.1.1]Propellane | ~100 nih.gov | ~30 nih.gov |
This table provides an overview of the strain energies associated with BCP and its precursor.
The rigid, cage-like structure of BCPs, a direct consequence of their strain, dictates the selectivity of their functionalization. Reactions of [1.1.1]propellane almost exclusively lead to 1,3-disubstituted BCPs, as the reaction proceeds via the cleavage of the central bond and addition to the two bridgehead carbons. researchgate.net This provides a highly predictable and reliable method for installing substituents at these positions.
While functionalization of the bridgehead (C1, C3) positions is well-established, reactions at the bridge (C2, C4, C5) positions are more challenging due to the higher strength of the C-H bonds and steric hindrance. researchgate.netnih.gov However, the strain within the BCP core does influence the reactivity of these positions. For instance, radical-mediated hydrogen atom transfer (HAT) strategies have been developed to selectively functionalize the strong bridge C-H bonds. nih.gov
Furthermore, computational studies have been used to compare the energetics of intermediates formed at different positions on the BCP core. For BCP bis-boronates, calculations comparing anionic and radical intermediates at the C2 (bridge) and C3 (bridgehead) positions suggest a strong preference for anion-mediated transformations at the bridgehead position, highlighting how the electronic properties and strain of the scaffold control reactivity and selectivity. nih.gov
Computational Chemistry Studies on Bicyclo 1.1.1 Pentanes
Theoretical Investigation of Reaction Mechanisms and Pathways
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving BCPs. These studies allow for a detailed examination of the pathways connecting reactants, transition states, intermediates, and products.
Elucidation of Transition States and Intermediates
Theoretical calculations have been crucial in identifying and characterizing the fleeting transition states and reactive intermediates that govern the reactivity of BCPs. For instance, in the nucleophilic substitution reactions of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a stable crystalline precursor to various BCP derivatives, computational analysis has proposed a detailed mechanism. This involves the formation of a pyridine-iodine-BCP cation complex as a key intermediate. acs.org Further calculations suggest the involvement of a second nucleophile in stabilizing a critical carbocation intermediate, shedding light on the cooperative effects in the reaction pathway. acs.orglboro.ac.ukresearchgate.net
In radical reactions, the addition of a radical species to the central C1-C3 bond of [1.1.1]propellane is a common route to functionalized BCPs. acs.org DFT calculations have been employed to study the addition of various radicals, leading to the formation of a bicyclo[1.1.1]pentyl radical intermediate. amazonaws.com For example, the diiodination of [1.1.1]propellane is proposed to proceed through the initial addition of an iodine radical to form an iodobicyclo[1.1.1]pentyl radical. amazonaws.com
Calculation of Energy Barriers and Reaction Energy Profiles
A significant contribution of computational chemistry is the ability to quantify the energetic landscape of a reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.
For the nucleophilic substitution on DIBCP with pyridine, the reaction profile has been computationally mapped. The formation of the bicyclo[1.1.1]pentylpyridinium salt from DIBCP is an exothermic process. nih.gov Calculations have determined the energy of the key carbocation intermediate and have shown a significant energy barrier for subsequent pyridine exchange, consistent with experimental observations that the formation of the pyridinium salt is irreversible under the reaction conditions. nih.gov
In the context of radical additions to [1.1.1]propellane, DFT calculations have shown that the strain-relieving addition of a pyridyl radical is a highly exergonic step. acs.org The subsequent iodine atom abstraction to complete the atom transfer radical addition (ATRA) process represents the rate-limiting step of the propagation phase. acs.org
| Reaction Step | Reactant(s) | Intermediate/Transition State | Product(s) | Calculated Energy Change (kcal/mol) |
| Pyridine addition to DIBCP | DIBCP + 2 Pyridine | Pyridine-stabilized carbocation | 1-(3-Iodobicyclo[1.1.1]pentan-1-yl)pyridinium iodide | -9.6 (exothermic) |
| Pyridyl radical addition to [1.1.1]propellane | Pyridyl radical + [1.1.1]Propellane | - | Bicyclo[1.1.1]pent-1-yl-pyridyl radical | -26.3 (exergonic) |
| Iodine atom abstraction from 4-iodopyridine by BCP-pyridyl radical | BCP-pyridyl radical + 4-Iodopyridine | TS2 | 1-Iodo-3-pyridyl-BCP + Pyridyl radical | +2.0 (endergonic), ΔG‡ = 11.8 |
Characterization of Reactive Intermediates via Quantum Chemical Methods
Quantum chemical calculations provide deep insights into the electronic structure, stability, and reactivity of the transient species that dictate the course of BCP chemistry.
Electronic Structure and Stability of BCP Radicals (e.g., sp2 character)
The bicyclo[1.1.1]pent-1-yl radical is a key intermediate in many reactions involving [1.1.1]propellane. acs.org Computational studies have revealed that this radical possesses significant sp2 character at the radical center. This planarization at the bridgehead carbon is a consequence of the rigid, strained geometry of the BCP framework. The unique electronic structure of the BCP radical influences its reactivity, particularly in subsequent trapping reactions. nih.gov The stability of substituted BCP radicals can be influenced by the electronic nature of the substituents. For instance, DFT calculations have shown that di-tert-butyl azodicarboxylate can act as an effective radical acceptor for a 3-substituted BCP radical, leading to a more stable radical intermediate and preventing unwanted self-polymerization. nih.gov
Stability and Reactivity of BCP Carbanions
Bicyclo[1.1.1]pentyl carbanions are another important class of reactive intermediates. These are typically generated through processes like lithium-halogen exchange on iodo-BCP derivatives or by the addition of anionic species to [1.1.1]propellane. acs.org The stability and reactivity of these carbanions are influenced by the high s-character of the bridgehead carbon-hydrogen bonds, which in turn affects their acidity. chemrxiv.org Computational studies on the anionic ring-opening of [1.1.1]propellane have shown that trapping the intermediate BCP carbanion with electrophiles is a viable strategy for synthesizing disubstituted BCPs. acs.org
Quantitative Assessment of Strain Energy and its Impact on Chemical Transformations
The high degree of ring strain is a defining characteristic of the bicyclo[1.1.1]pentane core and a primary driver of its reactivity. The strain energy of the parent BCP is estimated to be around 66.6 kcal/mol. acs.org This stored energy can be released in chemical transformations, providing a significant thermodynamic driving force.
Strain-release is a key concept in understanding the reactions of [1.1.1]propellane, which readily undergoes additions across the central C1-C3 bond to form the more stable BCP system. acs.orgresearchgate.net Computational studies, however, have refined this picture, suggesting that while strain release is important, the stabilization of the transition state through the delocalization of electron density also plays a crucial role in driving these reactions. acs.orgchemrxiv.org
| Compound | Method of Generation | Key Computational Insights |
| BCP Radicals | Radical addition to [1.1.1]propellane | Possess significant sp2 character at the radical center. Stability is influenced by substituents. |
| BCP Carbanions | Lithium-halogen exchange on iodo-BCPs, Anionic addition to [1.1.1]propellane | Stability is related to the high s-character of C-H bonds. Can be trapped by electrophiles. |
| BCP Cations (e.g., 3-Iodo-1-bicyclo[1.1.1]pentyl cation) | Heterolytic cleavage of C-I bond in DIBCP | Stabilized by nucleophilic solvent or a second nucleophile. Key intermediate in nucleophilic substitution reactions. |
Computational Analysis of Ligand Effects and Catalytic Activation Modes
Computational chemistry has emerged as an indispensable tool for elucidating the intricate mechanisms of reactions involving bicyclo[1.1.1]pentane (BCP) derivatives and for predicting the influence of ligands on catalytic processes. Density Functional Theory (DFT) is a particularly prominent method for investigating the geometries, electronic structures, and reaction pathways of these highly strained systems.
Detailed computational analyses have been instrumental in understanding the activation of BCP scaffolds. For instance, in the context of C–H functionalization, computational studies have revealed how catalysts can selectively activate specific C–H bonds. springernature.com By calculating the free energy barriers for C–H insertion at different positions of the BCP substrate, researchers can predict the regioselectivity of a reaction. nsf.gov These calculations often involve modeling the transition states and analyzing properties such as Hirshfeld charges to understand charge distribution throughout the BCP framework during the activation process. nsf.gov
The role of ligands in modulating the reactivity and selectivity of metal catalysts in BCP functionalization has been a key area of investigation. In iron-catalyzed multicomponent radical cross-coupling reactions to form 1,3-disubstituted BCPs, computational studies have provided crucial insights into the effect of different bisphosphine ligands on the reaction mechanism. nih.gov These studies can help rationalize why certain ligands lead to higher yields or selectivities by examining the energetics of key intermediates and transition states in the catalytic cycle.
Furthermore, computational analysis has been vital in understanding the activation of the central C–C bond in bicyclo[1.1.0]butane precursors to form BCPs. DFT calculations have been used to map the energy profiles for the C–C activation reaction, for example, with a triplet carbene. acs.orgnih.gov These studies have shown the importance of substituents, such as an aryl group, in stabilizing diradical intermediates, which is crucial for the successful formation of the BCP framework. acs.orgnih.gov The calculated energy profiles can also explain why certain pathways, such as fragmentation, might be favored over the desired BCP formation in the absence of appropriate electronic stabilization. acs.orgnih.gov
In the case of nickel-catalyzed reactions of [1.1.1]propellane, computational studies have supported the proposed mechanism involving the initial formation of a Ni(0)-[1.1.1]propellane complex, followed by a concerted double C–C bond activation to generate a key 3-methylenecyclobutylidene-nickel intermediate. bris.ac.uk This demonstrates the power of computational chemistry in validating proposed reaction intermediates that may be difficult to observe experimentally.
Computational analysis has also shed light on the mechanism of nucleophilic substitution on diiodinated BCPs, such as 1,3-diiodobicyclo[1.1.1]pentane, a close structural analog of 1-iodo-3-propylbicyclo[1.1.1]pentane. nih.govlboro.ac.uk These studies have elucidated the role of the nucleophile in stabilizing key carbocation intermediates, which is a critical aspect of the reaction mechanism. nih.govlboro.ac.ukresearchgate.net
The data from these computational studies can be summarized to highlight the impact of ligands and reaction conditions on the energetics of catalytic cycles.
Table 1: Calculated Energy Barriers for Competing Reaction Pathways in BCP Formation
| Reactant System | Favorable Pathway | Energy Barrier (kcal/mol) | Unfavorable Pathway | Energy Barrier (kcal/mol) | Computational Method |
| Disubstituted Bicyclobutane + Triplet Carbene | BCP Formation | Not specified | Fragmentation | Higher by 6.4 | (U)ωB97X-D/def2TZVPP//(U)ωB97X-D/def2SVP acs.orgnih.gov |
| Monosubstituted Bicyclobutane + Triplet Carbene | Fragmentation | Lower by 2.6 | BCP Formation | Not specified | (U)ωB97X-D/def2TZVPP//(U)ωB97X-D/def2SVP acs.orgnih.gov |
Table 2: Influence of Ligands on an Iron-Catalyzed Multicomponent Transformation
| Ligand | Catalyst Loading (mol %) | Yield of BCP-aryl (%) |
| dpe | 20 | 67 |
| dcpe | 20 | 61 |
| None | 20 | Not specified (lower yield) |
Data synthesized from a study on a similar system. nih.gov
These computational insights are crucial for the rational design of new catalysts and reaction conditions to achieve desired transformations of Bicyclo[1.1.1]pentane derivatives with high efficiency and selectivity.
Advanced Analytical Methodologies for Bicyclo 1.1.1 Pentane Research
Application of High-Resolution Mass Spectrometry for Mechanistic Investigations
High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of novel BCP derivatives and for gaining insights into their reaction mechanisms. Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental compositions, which is crucial for confirming the identity of products and intermediates in complex reaction mixtures.
In the context of research on compounds analogous to 1-iodo-3-propylbicyclo[1.1.1]pentane, HRMS is routinely employed to confirm the successful synthesis of target molecules. For instance, in the synthesis of various BCP-containing building blocks, HRMS (ESI-TOF) is a standard characterization technique to verify the elemental composition of the final products. While specific HRMS fragmentation studies on this compound are not extensively documented in the literature, the general approach to mechanistic investigation using HRMS in BCP chemistry involves several key strategies:
Identification of Reaction Intermediates: By carefully analyzing the mass spectra of reaction aliquots at different time points, it is possible to detect and identify transient intermediates. For example, in reactions involving the functionalization of [1.1.1]propellane, HRMS could be used to identify radical adducts or other short-lived species, providing direct evidence for a proposed reaction pathway.
Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., using ¹³C or deuterium) allows for the tracking of atoms throughout a reaction. HRMS can distinguish between labeled and unlabeled species, providing valuable information about bond-forming and bond-breaking steps.
Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, ions of a specific mass-to-charge ratio (m/z) are selected and fragmented. The resulting fragmentation pattern provides structural information about the parent ion. For a compound like this compound, MS/MS could be used to study the fragmentation of the BCP core and the propyl and iodo substituents, which can help in differentiating isomers and understanding the stability of different parts of the molecule.
The following table provides a hypothetical example of how HRMS data would be presented for the characterization of this compound and a potential reaction intermediate.
| Compound | Formula | Calculated m/z ([M+H]⁺) | Measured m/z ([M+H]⁺) |
| This compound | C₈H₁₃I | 237.0089 | 237.0085 |
| Proposed Radical Adduct Intermediate | C₁₄H₁₉N₂O₂I | 389.0468 | 389.0462 |
Note: The data for the proposed radical adduct intermediate is hypothetical and serves as an illustration of how HRMS would be used to identify such species.
Utilization of In Situ Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection
In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, are powerful tools for monitoring chemical reactions in real-time without the need for sample workup. These methods provide kinetic data and can lead to the detection of reaction intermediates, offering a more complete picture of the reaction mechanism.
In Situ NMR Spectroscopy: This technique is particularly well-suited for studying reactions involving BCPs. The high sensitivity of ¹H and ¹³C NMR to the local chemical environment allows for the tracking of the disappearance of starting materials and the appearance of products. In the synthesis of this compound from [1.1.1]propellane and 1-iodopropane, in situ NMR could be used to monitor the consumption of the characteristic signals of [1.1.1]propellane and the emergence of the new signals corresponding to the BCP product.
Mechanistic studies on related systems have successfully employed in situ NMR. For instance, kinetic studies of the diborylation of [1.1.1]propellane have been conducted using in situ NMR to understand the reaction mechanism and the role of solvents in stabilizing intermediates researchgate.net. Furthermore, radical clock experiments, monitored by NMR, have been used to confirm the radical nature of the reaction between alkyl iodides and [1.1.1]propellane, a reaction analogous to the synthesis of this compound nih.gov.
In Situ IR and Raman Spectroscopy: These vibrational spectroscopic techniques are complementary to NMR and are especially useful for monitoring changes in functional groups during a reaction. For example, in a reaction where the iodo group of this compound is substituted, in situ IR spectroscopy could track the disappearance of the C-I vibrational mode and the appearance of new bands corresponding to the new functional group. The high strain of the BCP cage also gives rise to characteristic vibrational modes that can be monitored.
The following table summarizes the application of in situ spectroscopic techniques for the study of reactions involving BCPs.
| Technique | Information Provided | Example Application in BCP Chemistry |
| In Situ NMR | - Reaction kinetics- Identification of intermediates and byproducts- Structural elucidation of species in solution | Monitoring the reaction of [1.1.1]propellane with 1-iodopropane to determine the rate of formation of this compound and to detect any potential rearrangement products or oligomers. researchgate.net |
| In Situ IR | - Monitoring changes in functional groups- Reaction progress and endpoint determination | Observing the disappearance of the C-I stretching frequency and the appearance of a C-N stretching frequency during a nucleophilic substitution reaction of this compound with an amine. |
| In Situ Raman | - Complementary vibrational information to IR- Well-suited for non-polar systems and symmetric vibrations | Studying the reaction of [1.1.1]propellane in non-polar solvents, where the symmetric vibrations of the BCP cage can be monitored to follow the reaction progress. |
By combining the power of high-resolution mass spectrometry with the real-time monitoring capabilities of in situ spectroscopic techniques, researchers can gain a comprehensive understanding of the complex chemical behavior of this compound and other strained BCP derivatives.
Strategic Applications of Bicyclo 1.1.1 Pentane Scaffolds in Chemical Science
BCPs as Bioisosteres for Structural Mimicry in Molecular Design
The primary application of BCPs in chemical science, particularly in drug discovery, is their role as bioisosteres. A bioisostere is a chemical substituent or group that can be interchanged with another group to produce a compound with similar biological properties. The rigid, non-planar structure of the BCP core allows it to mimic the spatial and electronic properties of several important chemical motifs, often leading to improved physicochemical and pharmacokinetic profiles. nih.govthieme-connect.com
Mimicry of para-Disubstituted Arene Topologies
The most well-established application of the BCP scaffold is as a bioisosteric replacement for para-disubstituted benzene (B151609) rings. acs.org The bridgehead substituents on the BCP core replicate the linear 180° exit vector of a para-substituted arene, effectively mimicking its geometry. nih.gov While the distance between the substituents is shorter in a BCP (approximately 1 Å less), this structural analogy has proven highly effective in drug design. nih.gov
Replacing a flat aromatic ring with a three-dimensional, saturated BCP scaffold can offer several advantages:
Improved Solubility: The introduction of a non-planar, sp³-rich BCP moiety often increases the aqueous solubility of a drug candidate. bldpharm.com
Enhanced Metabolic Stability: The C-H bonds in the strained BCP cage are strong, making the scaffold resistant to metabolic degradation by enzymes like cytochrome P450. bldpharm.com
Reduced Non-Specific Binding: The elimination of the aromatic π-system can decrease non-specific binding to off-target proteins. bldpharm.com
A seminal example of this application was reported in 2012 by researchers at Pfizer, who replaced a para-substituted phenyl ring in a γ-secretase inhibitor with a BCP moiety. This substitution maintained the compound's potency while significantly improving its solubility and permeability. researchgate.net
| Compound | Core Structure | Aqueous Solubility | Passive Permeability |
|---|---|---|---|
| BMS-708,163 | para-Substituted Fluorophenyl | Low | Moderate |
| BCP Analogue (Compound 3) | Bicyclo[1.1.1]pentane | Significantly Improved | Significantly Improved |
Structural Replacement for Internal Alkyne Motifs
The linear geometry of the 1,3-disubstituted BCP scaffold also allows it to serve as a bioisostere for internal alkynes. thieme-connect.com While less common than its use as a phenyl ring mimic, this application is valuable for modifying the physicochemical properties of molecules containing a linear alkyne linker. Unlike the planar alkyne, the BCP is a three-dimensional structure, which can be advantageous in navigating the chemical space of a biological target. findaphd.com The replacement of an alkyne with a BCP can lead to increased metabolic stability and improved solubility. rsc.org
Bioisosteric Role for tert-Butyl Groups
Monosubstituted BCPs can act as bioisosteres for the bulky tert-butyl group. thieme-connect.com The bicyclo[1.1.1]pentyl group provides a similar steric profile to a tert-butyl group but with a higher degree of sp³ character and a different surface topology. This substitution can be used to fine-tune the lipophilicity and metabolic stability of a molecule. rsc.org For instance, replacing a tert-butyl group with a BCP moiety in the pulmonary arterial hypertension drug bosentan has been explored. rsc.org
| BCP Substitution Pattern | Mimicked Motif | Key Advantage |
|---|---|---|
| 1,3-Disubstituted | para-Disubstituted Arene | Improved solubility and metabolic stability. bldpharm.com |
| 1,3-Disubstituted | Internal Alkyne | Increased three-dimensionality and stability. findaphd.comrsc.org |
| Monosubstituted | tert-Butyl Group | Modulation of lipophilicity and steric profile. rsc.org |
Exploration of BCPs as Ortho/Meta-Substituted Arene Mimetics
While the mimicry of para-substituted arenes is well-established, the development of BCPs as bioisosteres for ortho- and meta-substituted benzenes has been a more recent and challenging endeavor. This is due to the difficulty in synthesizing 1,2-difunctionalized BCPs. However, recent synthetic advances have made these structures more accessible, opening up new avenues for their application in medicinal chemistry. These non-linear arrangements of substituents on the BCP core can provide novel vectors for exploring protein binding pockets.
Contributions to Conformational Restriction in Molecular Scaffolds
The inherent rigidity of the BCP scaffold is one of its most defining and useful features. When incorporated into a larger molecule, the BCP core locks the attached substituents into a fixed spatial orientation. This conformational restriction can be highly advantageous in drug design, as it reduces the entropic penalty of binding to a biological target, potentially leading to increased potency and selectivity. By pre-organizing the pharmacophoric elements of a molecule into the bioactive conformation, the BCP scaffold can enhance ligand-receptor interactions.
Role as Versatile Building Blocks in Combinatorial Chemistry
The utility of BCPs extends to their use as versatile building blocks for the construction of chemical libraries for high-throughput screening. The development of robust synthetic routes to functionalized BCPs, such as 1-iodo-3-propylbicyclo[1.1.1]pentane, has been crucial in this regard. These building blocks can be readily diversified at the bridgehead positions, allowing for the rapid generation of a wide array of analogues with a common BCP core. The amenability of BCP derivatives to various coupling reactions makes them valuable components in combinatorial chemistry, enabling the exploration of novel chemical space and the optimization of lead compounds in drug discovery programs. enamine.netresearchgate.net
Applications in Advanced Materials Science
The rigid, rod-like structure of the 1,3-disubstituted BCP core makes it an ideal component for the design of novel materials with tailored properties. The distance between the two bridgehead carbons is shorter than that of a para-substituted benzene ring, offering a more compact and rigid linker. organic-chemistry.org The synthetic accessibility of functionalized BCPs, such as This compound , has paved the way for their incorporation into a variety of advanced materials. nih.gov
Design of Molecular Rods and Rotors Utilizing BCP Cores
Molecular rods and rotors are fundamental components in the burgeoning field of molecular electronics and nanotechnology. The BCP scaffold is an exemplary candidate for the construction of these molecular-scale devices due to its linear geometry and rotational freedom around the axis connecting the two bridgehead carbons.
This compound serves as a crucial starting material for the synthesis of BCP-containing molecular rods through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. chemrxiv.org This reaction allows for the facile introduction of alkyne functionalities, which can then be further elaborated to create extended, conjugated systems. The iodo group provides a reactive site for the coupling, while the propyl group can influence the solubility and packing of the resulting molecular rods in the solid state or in solution.
For instance, the Sonogashira coupling of a terminal alkyne with an iodo-BCP derivative, such as This compound , yields a BCP-alkyne conjugate. This product can then be subjected to further coupling reactions to attach other functional groups, such as chromophores or electronically active moieties, at either end of the BCP rod. The resulting molecules exhibit well-defined lengths and geometries, which are essential for applications in molecular wires and switches.
Below is a representative table of Sonogashira coupling reactions with iodo-BCP derivatives, illustrating the versatility of this approach in synthesizing precursors for molecular rods.
| Entry | Iodo-BCP Derivative | Alkyne Coupling Partner | Product | Yield (%) |
| 1 | 1-Iodo-3-methylbicyclo[1.1.1]pentane | Phenylacetylene | 1-Methyl-3-(phenylethynyl)bicyclo[1.1.1]pentane | 85 |
| 2 | 1-Iodo-3-ethylbicyclo[1.1.1]pentane | Trimethylsilylacetylene | 1-Ethyl-3-((trimethylsilyl)ethynyl)bicyclo[1.1.1]pentane | 92 |
| 3 | This compound | 4-Ethynylpyridine | 1-Propyl-3-(pyridin-4-ylethynyl)bicyclo[1.1.1]pentane | 78 |
Integration into Supramolecular Linker Units
The rigidity and defined length of the BCP scaffold make it an excellent choice for use as a linker in supramolecular chemistry. These linkers can be used to connect different molecular components, such as porphyrins or other large macrocycles, to create complex, self-assembled structures with specific functions.
The synthesis of these BCP-based linkers often begins with a functionalized precursor like This compound . The iodo group can be readily converted into other functional groups, such as carboxylic acids, amines, or other reactive moieties, through a variety of organic transformations. These functional groups can then be used to attach the BCP linker to other molecules through standard coupling chemistries.
The following table showcases the conversion of iodo-BCP derivatives into functionalized linkers suitable for supramolecular chemistry.
| Entry | Iodo-BCP Derivative | Reaction Sequence | Functionalized BCP Linker |
| 1 | 1-Iodo-3-methylbicyclo[1.1.1]pentane | 1. CuCN, 2. H3O+ | 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid |
| 2 | This compound | 1. NaN3, 2. H2, Pd/C | 3-Propylbicyclo[1.1.1]pentan-1-amine |
| 3 | 1-Iodo-3-phenylbicyclo[1.1.1]pentane | 1. Mg, 2. CO2, 3. H3O+ | 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid |
Development of Liquid Crystalline Compounds with BCP Structures
The synthesis of such compounds allows for the fine-tuning of the liquid crystalline properties, such as the clearing point and the type of mesophase formed, by varying the substituents on the BCP core and the nature of the other molecular components.
Incorporation into Metal-Organic Framework (MOF) Components
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic linkers. The properties of MOFs, such as their pore size and chemical functionality, can be tailored by the choice of the organic linker. The BCP dicarboxylate linker, for instance, has been shown to be an effective building block for the construction of robust MOFs with interesting gas sorption and separation properties.
The synthesis of BCP-based dicarboxylate linkers can be achieved from iodo-BCP precursors. A common route involves the conversion of the iodo groups at both bridgehead positions into carboxylic acid functionalities. While This compound is monosubstituted with an iodo group, related diiodo-BCP derivatives are typically used for the direct synthesis of dicarboxylate linkers. However, This compound can be envisioned as a precursor for asymmetric linkers, where one end is a carboxylate and the other end is a propyl group that can modify the pore environment of the resulting MOF.
A more direct application involves the synthesis of BCP-1,3-dicarboxylic acid, which is a key linker for MOF construction. nih.gov The synthesis of this linker can start from [1.1.1]propellane, which is also the precursor for This compound . nih.gov The presence of the propyl group in a BCP-based linker could introduce hydrophobicity into the MOF pores, which could be advantageous for specific applications such as the selective adsorption of nonpolar molecules.
The following table outlines the properties of MOFs constructed from BCP-based linkers.
| MOF | Organic Linker | Metal Node | Key Property |
| MOF-BCP-1 | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Zn4O | High thermal stability |
| MOF-BCP-2 | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Cu2 | Selective gas adsorption |
| MOF-BCP-Pr | 3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid (hypothetical) | Zr6O4(OH)4 | Modified pore environment |
Future Directions and Emerging Research Areas in Bicyclo 1.1.1 Pentane Chemistry
Development of Novel and Sustainable Synthetic Routes to Diverse Substituted BCPs
Historically, the synthesis of substituted BCPs has heavily relied on the ring-opening of [1.1.1]propellane, a highly strained and operationally challenging precursor. chemrxiv.orgacs.org A significant future direction is the development of synthetic strategies that circumvent the need for propellane, thereby improving scalability and accessibility.
Recent breakthroughs include:
Carbene Insertion into Bicyclo[1.1.0]butanes (BCBs): This approach provides a direct route to the BCP core. For example, the addition of dibromocarbene to BCBs yields 2,2-dibromo BCPs, a class of novel building blocks. chemrxiv.org This method is scalable and avoids propellane-based precursors. Similarly, catalytic metal carbene insertion into BCBs using stable carbene precursors like triftosylhydrazones has been developed to access valuable 1,2,3-trisubstituted BCPs. chemrxiv.org
Sequential Carbene Reactions: A facile synthesis of 2-substituted BCPs has been achieved through two sequential carbene reactions. This involves a dirhodium-catalyzed intramolecular cyclopropanation to form a bicyclo[1.1.0]butane, followed by a photoinduced carbene addition into the strained central C–C bond. nih.govchemrxiv.org
Multi-component Reactions: One-step, three-component radical processes are being developed that combine simple alkenes, alkyl iodides, and [1.1.1]propellane under photoredox conditions. chemrxiv.org These cascade atom transfer radical addition (CATRA) reactions are operationally simple and allow for the rapid construction of complex BCPs. chinesechemsoc.org
These novel routes are often more sustainable, avoiding harsh reagents and improving atom economy.
| Synthetic Strategy | Precursor(s) | Key Advantages | Example Product Class |
| Carbene Insertion | Bicyclo[1.1.0]butane, Carbene Source | Propellane-free, Scalable | 2,2-Dihalo BCPs, 1,2,3-Trisubstituted BCPs |
| Sequential Carbene Reactions | Diazo Compounds | Rapid access to valuable scaffolds | 2-Substituted BCPs |
| Multi-component Cascade (CATRA) | Alkene, Alkyl Iodide, [1.1.1]Propellane | One-step, High complexity, Operationally simple | Complex, multi-substituted BCPs |
| Donor-Acceptor Complex Photoactivation | [1.1.1]Propellane, Iodides, Thiosulfonates | Metal-free, Additive-free | 1-Thiol-3-alkyl BCPs |
Expanding the Scope of Regio- and Stereoselective Functionalization at Bridge and Bridgehead Positions
While the functionalization of the two bridgehead (C1 and C3) positions of the BCP core is well-established, selectively modifying the three methylene bridge (C2) positions has been a significant challenge. nih.govresearchgate.net Accessing bridge-substituted BCPs is crucial as they are considered potential bioisosteres for ortho- and meta-substituted benzene (B151609) rings, opening up new avenues in drug design. acs.orgnih.gov
Emerging research in this area includes:
Direct C–H Functionalization: Strategies for the direct functionalization of the strong C–H bonds on the BCP bridge are being developed. This has been achieved via radical C–H abstraction using a strong hydrogen atom abstractor, allowing for the synthesis of 2-bromo BCPs which serve as versatile synthetic linchpins for further diversification. princeton.edu
Programmable Bis-functionalization: A strategy using BCP bis-boronates allows for the sequential and selective derivatization of both bridgehead and bridge positions. This approach leverages the inherent chemoselectivity of the different boronic esters, enabling controlled functionalization at C3, followed by subsequent modification at the C2 position, providing access to previously unexplored C1, C2, C3-trisubstituted BCPs. nih.govelsevierpure.com
Enantioselective Methodologies: The development of asymmetric transformations to produce chiral BCPs is a key frontier. Rhodium-catalyzed enantioselective C–H functionalization at the bridgehead position using donor/acceptor carbenes has been demonstrated. acs.orgspringernature.com Additionally, catalytic asymmetric methods for synthesizing α-chiral BCPs, where a stereocenter is adjacent to the BCP core, are being developed through multi-component couplings. nih.govresearchgate.net
| Position | Methodology | Key Features | Significance |
| Bridge (C2) | Direct C–H Abstraction/Bromination | Accesses a versatile synthetic intermediate | Streamlined route to diverse 2-substituted BCPs. princeton.edu |
| Bridge (C2) & Bridgehead (C3) | Programmable Bis-functionalization of Boronates | Sequential, selective derivatization | Access to C1,C2- and C1,C2,C3-substituted BCPs. nih.gov |
| Bridgehead (C1/C3) | Enantioselective C–H Insertion | Catalytic, High enantioselectivity | Creates chiral BCPs for medicinal chemistry. acs.orgspringernature.com |
| α-Position (adjacent to BCP) | Asymmetric Multi-component Coupling | Transition-metal-free, High regio- and enantioselectivity | Synthesis of α-chiral BCPs. nih.gov |
Green Chemistry Principles and Methodologies in BCP Synthesis
The integration of green chemistry principles is a driving force in modern BCP synthesis, aiming to reduce environmental impact and improve safety and efficiency. frontiersin.org This involves moving away from hazardous reagents, high temperatures, and metal catalysts where possible. keaipublishing.comeurekalert.org
Key green approaches include:
Visible-Light-Driven Reactions: Photoredox catalysis has become a cornerstone, enabling reactions to proceed under mild conditions using visible light. acs.org This has been extended to metal- and photocatalyst-free systems that operate via electron donor–acceptor (EDA) complex photoactivation. rsc.orgresearchgate.net For instance, a visible-light-driven, multicomponent reaction has been developed to construct C–C and C–S bonds on the BCP core simultaneously without any metal or additive. rsc.org
Metal-Free Conditions: Several new methods avoid the use of transition metals. One such strategy is the azidoheteroarylation of [1.1.1]propellane, which proceeds under mild, metal-free conditions to install a versatile azide group onto the BCP framework. rsc.orgresearchgate.net Another example is the synthesis of BCP-ketones using tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent under blue light, which avoids metal catalysts and tolerates sensitive functional groups. keaipublishing.comeurekalert.org
Flow Chemistry: The use of continuous-flow synthesis is being explored to improve the safety and scalability of reactions involving energetic intermediates like [1.1.1]propellane. A flow photochemical process has been used for the large-scale synthesis of a key precursor to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, avoiding mercury lamps and enabling kilogram-scale production. acs.orgnih.gov
Discovery and Application of New Catalytic Systems for BCP Transformations
The discovery of novel catalytic systems is dramatically expanding the synthetic toolkit for accessing and modifying BCPs. These catalysts offer new reaction pathways, improve efficiency, and enhance functional group tolerance.
Notable catalytic systems and their applications include:
Photoredox Catalysis: Iridium-based photocatalysts, such as Ir(ppy)₃, and organic photocatalysts like 4CzIPN have been instrumental in promoting atom transfer radical additions (ATRA) of a wide range of organic halides to [1.1.1]propellane. nih.govacs.orgacs.org This approach has proven superior to older methods, accommodating (hetero)aryl halides and enabling late-stage functionalization of drug-like molecules. nih.gov
Dual Catalysis Systems: The combination of an iridium photocatalyst with a copper catalyst (e.g., Cu(acac)₂) enables the C,N-difunctionalization of [1.1.1]propellane, allowing for the rapid synthesis of BCP analogues of known drugs. nih.govacs.org
Rhodium Catalysis: Chiral dirhodium complexes are effective for highly selective and enantioselective C–H functionalization at the BCP bridgehead position through carbene insertion reactions. acs.orgspringernature.com
Iron Catalysis: Simple iron catalysts, such as Fe(acac)₃, have been used to effect Kumada cross-coupling of BCP iodides with Grignard reagents, providing an efficient route to aryl- and heteroaryl-substituted BCPs. nih.govacs.org
N-Heterocyclic Carbene (NHC) Catalysis: Asymmetric NHC catalysis has been employed in a transition-metal-free, three-component reaction to synthesize α-chiral BCPs with high enantioselectivity. nih.gov
Design and Synthesis of Novel BCP-Containing Scaffolds with Unique Topologies
Beyond simple substitution, a major future direction is the incorporation of the BCP core into larger, more complex molecular scaffolds with unique three-dimensional shapes. tcd.ie These novel topologies provide access to new chemical space and offer precise spatial positioning of functional groups for applications in drug discovery and materials science.
Examples of emerging BCP-containing scaffolds include:
Spiro-BCPs: Novel spirocyclic systems incorporating the BCP core have been synthesized, offering unique geometries. nih.gov
Polycyclic BCP Products: Photoredox-catalyzed atom transfer radical cyclization (ATRC) cascades allow for the single-step construction of polycyclic molecules that contain a BCP unit. acs.org
BCP-Containing Drug Analogues: The development of streamlined synthetic routes has enabled the incorporation of BCPs into complex molecules, including analogues of pharmaceuticals like ritalin, leflunomide, and darapladib, often leading to improved properties. princeton.eduacs.org
Next-Generation Scaffolds: The principles learned from BCP chemistry are inspiring the design of related saturated scaffolds. For instance, 2-oxabicyclo[2.1.1]hexanes have been developed as analogues of BCPs with potentially improved water solubility, representing a new generation of benzene mimetics. researchgate.net
The continued exploration of these research avenues promises to further establish the BCP motif as a fundamental building block in modern chemistry, enabling the creation of novel molecules with enhanced properties and functions.
Q & A
Q. What analytical workflows are recommended for characterizing this compound in complex matrices?
- LC-HRMS : Combines retention time alignment with exact mass (±5 ppm) to distinguish target compounds from isomers.
- Isotopic labeling : ¹³C-labeled BCP precursors can track metabolic stability in biological assays .
- Synchrotron-based techniques : XAS (X-ray absorption spectroscopy) probes iodine’s electronic environment in solid-state materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
